N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step reaction sequence. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-ketoester to form the pyrazole ring.
Benzylation: The pyrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The benzylated pyrazole undergoes cyclization with a suitable triazole precursor to form the triazolopyrimidine core.
Carboxamidation: Finally, the triazolopyrimidine is converted to the carboxamide derivative using an appropriate amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes and receptors involved in disease pathways, such as protein tyrosine phosphatases and kinases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness
N~2~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring with a triazolopyrimidine core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12ClN7O |
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Molecular Weight |
353.76 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN7O/c17-12-4-2-11(3-5-12)10-23-9-6-13(21-23)19-15(25)14-20-16-18-7-1-8-24(16)22-14/h1-9H,10H2,(H,19,21,25) |
InChI Key |
BWQWSYQSZGMSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl)N=C1 |
Origin of Product |
United States |
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